molecular formula C11H7Cl2NO B8619367 2-Chloro-4-(2-chlorophenoxy)pyridine

2-Chloro-4-(2-chlorophenoxy)pyridine

Cat. No.: B8619367
M. Wt: 240.08 g/mol
InChI Key: ALOOKKQDCRJBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-chlorophenoxy)pyridine is a versatile chlorinated pyridine derivative serving as a key synthetic intermediate in organic chemistry and drug discovery research. Compounds featuring a 2-chloropyridine moiety are recognized for their reactivity and are frequently utilized to generate more complex molecules, particularly in the development of active pharmaceutical ingredients and agrochemicals . The structure combines a pyridine ring, a classic heteroaromatic scaffold in medicinal chemistry, with phenoxy and chloro substituents that offer distinct sites for further chemical modification. The chlorine atom at the 2-position of the pyridine ring is notably reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds . This allows researchers to systematically derivatize the core structure to create libraries of compounds for biological screening. The phenoxy bridge linked to the pyridine ring adds molecular rigidity and can influence the compound's overall electronic properties and binding affinity to biological targets. As a result, this chemical is a valuable scaffold for constructing potential enzyme inhibitors or receptor modulators in pharmacological research. Application Notes: This compound is primarily used in exploratory synthesis as a precursor to novel heterocyclic systems. It is suited for developing candidate molecules in therapeutic areas such as oncology and neuroscience, and for creating ligands in catalysis. Handling and Safety: Researchers should handle this material with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated environment. Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-4-10(9)15-8-5-6-14-11(13)7-8/h1-7H

InChI Key

ALOOKKQDCRJBSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The biological and physicochemical properties of pyridine derivatives are highly influenced by substituents. Below is a comparative analysis of 2-Chloro-4-(2-chlorophenoxy)pyridine and related compounds:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₁H₆Cl₂NO 248.08 N/A 2-Cl, 4-(2-Cl-phenoxy)
2-Chloro-4-(trifluoromethoxy)pyridine C₆H₃ClF₃NO 197.54 N/A 2-Cl, 4-(CF₃O)
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 N/A 2-Cl, 4-(CF₃)
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine C₁₂H₉ClN₂O₃ 264.67 N/A 2-Cl, 4-NO₂, phenoxy-methyl linkage
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl) derivatives C₂₇H₂₀ClN₅O₃ 497.0–545.0 268–292 2-Cl, amino, substituted phenyl

Key Observations :

  • Halogen vs. Trifluoromethyl/Trifluoromethoxy: The presence of trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups (e.g., in ) reduces molecular weight compared to bulkier phenoxy substituents but enhances electronegativity and metabolic stability.
  • Amino vs. Chloro Substituents: Amino-substituted derivatives (e.g., ) exhibit higher melting points (up to 292°C) due to hydrogen bonding, whereas chloro-substituted analogs lack this interaction.
Antimicrobial Activity
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives demonstrated moderate to strong antimicrobial activity against E. coli, S. aureus, and C. albicans, with efficacy influenced by electron-withdrawing substituents (e.g., -NO₂, -Br) .
  • Phenoxy-linked compounds (e.g., this compound) are hypothesized to exhibit similar activity due to the chloro-phenoxy group’s lipophilicity, though direct data are unavailable.
Insecticidal Activity
  • Compound 112 [2-(2-chloro-4-(trifluoromethoxy)phenyl)] (a cyclopenta[c]pyridine derivative) showed insecticidal activity against Plutella xylostella comparable to cerbinal, a natural precursor . However, modifications at the 2-position of the pyridine ring (e.g., chloro) enhanced anti-TMV (tobacco mosaic virus) activity but reduced insecticidal efficacy .
Anti-TMV Activity
  • 2-Chloro-4-(trifluoromethoxy)pyridine derivatives displayed significant anti-TMV activity, with IC₅₀ values lower than ribavirin (a standard antiviral agent) in some cases .

Q & A

Q. What methodologies assess ecological impact in disposal?

  • Methodological Answer : Conduct OECD 301 biodegradability tests (e.g., modified Sturm test). Use zebrafish embryo toxicity assays (ZFET) for acute aquatic toxicity. Soil mobility studies via column leaching evaluate environmental persistence .

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